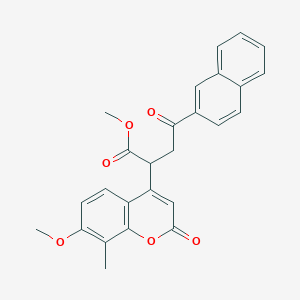

methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(2-naphthyl)-4-oxobutanoate

Description

This compound features a central 4-oxobutanoate ester backbone substituted with two distinct moieties:

- 7-Methoxy-8-methyl-2-oxo-2H-chromen-4-yl: A coumarin derivative with methoxy and methyl groups at positions 7 and 8, respectively. This chromenone core is associated with diverse biological activities, including anti-inflammatory and antioxidant effects.

- 2-Naphthyl group: A bulky aromatic substituent that enhances hydrophobicity and may influence binding affinity in biological systems.

Structural analogs of this compound often vary in substituents on the chromenone core or the aromatic group at the 4-oxobutanoate position .

Properties

Molecular Formula |

C26H22O6 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-naphthalen-2-yl-4-oxobutanoate |

InChI |

InChI=1S/C26H22O6/c1-15-23(30-2)11-10-19-20(14-24(28)32-25(15)19)21(26(29)31-3)13-22(27)18-9-8-16-6-4-5-7-17(16)12-18/h4-12,14,21H,13H2,1-3H3 |

InChI Key |

YYQJAMALTPLDKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Modified Chromenone Cores

Methyl (7-Methoxy-8-Methyl-2-Oxo-2H-Chromen-4-Yl)Acetate

- Structure: Shares the 7-methoxy-8-methyl-chromenone core but lacks the 4-(2-naphthyl)-4-oxobutanoate chain. Instead, it has a simpler acetate group.

- Synthesis: Prepared via esterification of the chromenone acetic acid derivative, similar to methods described for related esters .

8-Chloro-7-Hydroxy-4-Phenyl-2H-Chromen-2-One

- Structure: Features a chloro and hydroxy substituents on the chromenone core and a phenyl group at position 3.

- Synthesis: Produced via condensation of 2-chlororesorcinol with ethyl aroylacetate derivatives under acidic conditions .

- Key Differences : The chloro and hydroxy groups enhance electrophilicity and hydrogen-bonding capacity, which may improve binding to polar biological targets but reduce metabolic stability compared to the methoxy/methyl-substituted target compound.

Analogs with Modified Aromatic Groups

Methyl 4-(4′-Chloro-[1,1′-Biphenyl]-4-Yl)-4-Oxobutanoate

- Structure : Replaces the 2-naphthyl group with a 4-chlorobiphenyl moiety.

- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling using PdCl₂ catalysis, yielding 77% isolated product .

Methyl 4-(4′-Fluoro-2′-Methyl-[1,1′-Biphenyl]-4-Yl)-4-Oxobutanoate (5b)

- Structure : Contains a fluorinated biphenyl group with a methyl substituent.

- Synthesis : Achieved via Pd-catalyzed coupling of bromo-4-fluorobenzene derivatives, with 82% yield .

- Key Differences: Fluorine enhances metabolic stability and bioavailability, while the methyl group adds steric hindrance.

Key Research Findings

Substituent Effects on Reactivity: The 2-naphthyl group in the target compound increases steric bulk, which may slow metabolic degradation compared to smaller biphenyl analogs . Methoxy and methyl groups on the chromenone core enhance electron-donating effects, stabilizing the molecule against oxidative breakdown .

Synthetic Challenges :

- Suzuki coupling (used in analogs ) is a viable route for introducing aromatic groups, but the naphthyl substituent may require optimized conditions due to steric hindrance.

Structural Characterization :

- Tools like SHELXL (for crystallographic refinement) and ORTEP (for molecular graphics) are critical for analyzing such complex structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.